2,2-dimethyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-dimethyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential as an anti-cancer agent. DMXAA was first synthesized in the 1980s and has since been the subject of numerous scientific studies.
作用機序
2,2-dimethyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide works by activating the immune system and inducing the production of cytokines, which are proteins that play a critical role in the body's immune response. This compound specifically targets the tumor vasculature, which is the network of blood vessels that supplies tumors with nutrients and oxygen. This compound causes the tumor blood vessels to break down, leading to a reduction in blood flow to the tumor and ultimately resulting in tumor cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a broad spectrum of activity against various types of cancer, including melanoma, lung cancer, and breast cancer. This compound specifically targets the tumor vasculature, which is the network of blood vessels that supplies tumors with nutrients and oxygen. This compound causes the tumor blood vessels to break down, leading to a reduction in blood flow to the tumor and ultimately resulting in tumor cell death. This compound has also been studied for its potential as a radiosensitizer, which is a substance that can increase the sensitivity of cancer cells to radiation therapy.
実験室実験の利点と制限
One advantage of using 2,2-dimethyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide in lab experiments is its broad spectrum of activity against various types of cancer. This compound has also been shown to be effective at low concentrations, making it a potentially cost-effective treatment option. However, there are also limitations to using this compound in lab experiments. This compound is a synthetic compound that may not accurately reflect the complexity of natural compounds found in living organisms. Additionally, this compound has been shown to have limited efficacy in some types of cancer, which may limit its potential as a treatment option.
将来の方向性
There are several potential future directions for 2,2-dimethyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide research. One area of focus is the development of new synthesis methods that could improve the efficiency and scalability of this compound production. Another area of focus is the development of new formulations of this compound that could improve its efficacy and reduce potential side effects. Additionally, there is a need for further research into the mechanisms of action of this compound and its potential as a radiosensitizer. Finally, there is a need for clinical trials to determine the safety and efficacy of this compound in humans.
合成法
2,2-dimethyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis method is complex and requires specialized knowledge in organic chemistry. The final product is a white crystalline powder that is typically purified using chromatography techniques.
科学的研究の応用
2,2-dimethyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to have a broad spectrum of activity against various types of cancer, including melanoma, lung cancer, and breast cancer. This compound works by activating the immune system and inducing the production of cytokines, which are proteins that play a critical role in the body's immune response. This compound has also been studied for its potential as a radiosensitizer, which is a substance that can increase the sensitivity of cancer cells to radiation therapy.
特性
IUPAC Name |
2,2-dimethyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-10-16-13(9-19-10)11-5-7-12(8-6-11)17-14(18)15(2,3)4/h5-9H,1-4H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWOCDFXROBGHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)NC(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。